molecular formula C8H7ClN2O B12988653 5-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridin-2-ol

5-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridin-2-ol

Cat. No.: B12988653
M. Wt: 182.61 g/mol
InChI Key: SALSDQMPPDZEFQ-UHFFFAOYSA-N
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Description

5-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridin-2-ol is a heterocyclic compound that features a pyrrolo[2,3-c]pyridine core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridin-2-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-2-methylpyridine with suitable reagents to form the desired pyrrolo[2,3-c]pyridine ring system. The reaction conditions often include the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridin-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridin-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridin-2-ol involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit kinase enzymes, leading to the disruption of signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-1H-pyrrolo[2,3-b]pyridine
  • 6-Chloro-1H-pyrrolo[3,2-b]pyridine
  • 5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine

Uniqueness

5-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridin-2-ol is unique due to its specific substitution pattern and the presence of both chloro and methyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H7ClN2O

Molecular Weight

182.61 g/mol

IUPAC Name

5-chloro-1-methylpyrrolo[2,3-c]pyridin-2-ol

InChI

InChI=1S/C8H7ClN2O/c1-11-6-4-10-7(9)2-5(6)3-8(11)12/h2-4,12H,1H3

InChI Key

SALSDQMPPDZEFQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=CC(=NC=C21)Cl)O

Origin of Product

United States

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